![molecular formula C8H7BrO4 B3231379 3-Bromo-2-hydroxy-5-methoxybenzoic acid CAS No. 132020-40-7](/img/structure/B3231379.png)
3-Bromo-2-hydroxy-5-methoxybenzoic acid
Overview
Description
3-Bromo-2-hydroxy-5-methoxybenzoic acid is a chemical compound with the CAS Number: 132020-40-7 . It has a molecular weight of 247.05 and its IUPAC name is 3-bromo-2-hydroxy-5-methoxybenzoic acid .
Molecular Structure Analysis
The InChI code for 3-Bromo-2-hydroxy-5-methoxybenzoic acid is 1S/C8H7BrO4/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,10H,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .Physical And Chemical Properties Analysis
3-Bromo-2-hydroxy-5-methoxybenzoic acid is a powder with a melting point of 194-195°C . and is stored at room temperature .Scientific Research Applications
Identification in Marine Algae
3-Bromo-2-hydroxy-5-methoxybenzoic acid has been isolated from the red alga Rhodomela confervoides, as part of a study identifying various bromophenol derivatives. This compound was identified among several others through spectroscopic methods, including IR, EIMS, FABMS, ESIMS, HRFABMS, HRESIMS, 1D and 2D NMR, and single-crystal X-ray structure analysis. However, it was found inactive against several human cancer cell lines and microorganisms (Zhao et al., 2004).
Synthesis and Chemical Reactions
The synthesis and structural characteristics of compounds related to 3-Bromo-2-hydroxy-5-methoxybenzoic acid have been explored in various studies. For instance, a strategy involving palladium-catalyzed cross-coupling reactions has been developed for synthesizing phenolic compounds, which are key intermediates for carcinogenic metabolites (Kumar, 1997). Additionally, research on the synthesis of 2-bromo-3-hydroxybenzoate derivatives via the Diels–Alder reaction and subsequent ring-opening aromatization has been conducted, highlighting the potential of 3-Bromo-2-hydroxy-5-methoxybenzoic acid in complex chemical synthesis processes (Shinohara et al., 2014).
Potential Antioxidant Properties
Some derivatives and related compounds of 3-Bromo-2-hydroxy-5-methoxybenzoic acid have shown antioxidant activities. For example, compounds isolated from the fungus Aspergillus carneus, which are structurally similar to 3-Bromo-2-hydroxy-5-methoxybenzoic acid, exhibited strong antioxidant activity, comparable to ascorbic acid (Xu et al., 2017).
Pharmaceutical Applications
In the realm of pharmacology, derivatives and compounds related to 3-Bromo-2-hydroxy-5-methoxybenzoic acid have been synthesized and screened for antibacterial activity. For instance, hydrazide-hydrazones of similar compounds have shown high bacteriostatic or bactericidal activity against Gram-positive bacteria (Popiołek & Biernasiuk, 2016).
Use in Organic Chemistry Research
Its use in organic chemistry research is evident in the synthesis of various organic compounds and intermediates. Research has been conducted on the synthesis of intermediates of Bifendate, starting from compounds like 3-Bromo-2-hydroxy-5-methoxybenzoic acid, highlighting its significance in the synthesis of complex organic molecules (Li-jiao, 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-bromo-2-hydroxy-5-methoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,10H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQPQKZZJDGCJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-hydroxy-5-methoxybenzoic acid | |
CAS RN |
132020-40-7 | |
Record name | 3-bromo-2-hydroxy-5-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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